![molecular formula C14H14F3N3 B2454741 5-(4-Methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine CAS No. 676254-55-0](/img/structure/B2454741.png)

5-(4-Methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

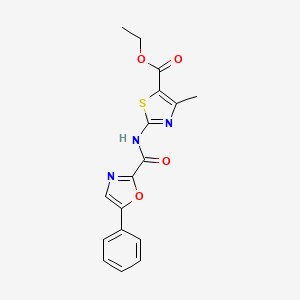

The compound “5-(4-Methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine” is a complex organic molecule. It contains a pyrazolo[1,5-a]pyrimidine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyrimidine ring . This core is substituted at the 5-position with a 4-methylphenyl group and at the 7-position with a trifluoromethyl group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the bicyclic pyrazolo[1,5-a]pyrimidine core. The trifluoromethyl group is a strong electron-withdrawing group, which could have significant effects on the electronic structure of the molecule .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating 4-methylphenyl group. The pyrazolo[1,5-a]pyrimidine core could potentially participate in various reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could increase its lipophilicity, potentially enhancing its ability to cross biological membranes .

Applications De Recherche Scientifique

Liquid-phase Synthesis Applications

The compound has been used in the liquid-phase synthesis of combinatorial libraries, particularly focusing on 7-trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidine and 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine carboxamides. This method enables the production of a large number of diverse compounds efficiently, which can be significant for pharmaceutical and chemical research. The synthesis involves key reactions like the assembly of the pyrazolo[1,5-a]pyrimidine ring and solution-phase acylation and reduction methodologies. The approach has been praised for its scope and limitations in providing high-purity final products using simple manual techniques and easy purification procedures (Dalinger et al., 2005).

Biological Evaluation in Medicine

This compound has been synthesized and evaluated for its potential as anti-inflammatory and antimicrobial agents. A series of derivatives were created, and their structures were confirmed using NMR and IR spectral data. Some derivatives exhibited significant anti-inflammatory activity, comparable to standard drugs like Indomethacin. Additionally, these compounds showed promising antimicrobial activity against various bacteria and fungi, highlighting their potential in medical research (Aggarwal et al., 2014).

Synthesis and Structure in Chemistry

The compound has been synthesized and its crystal structure determined, showing effective inhibition on the proliferation of some cancer cell lines. This finding is crucial for understanding the compound's potential in oncology and drug development (Liu et al., 2016).

Development of New Fluorescent Molecules

The compound has been found to be a novel fluorescent molecule with potential applications in fluorescence-based research and technology. Its unique reactivity has been exploited to synthesize trifluoromethylated pyrazolo[1,5-a]pyrimidine derivatives, highlighting its utility in developing new fluorescent materials (Wu et al., 2006).

Hydrogen-Bonded Chains in Crystallography

Research into the hydrogen-bonded chains in isostructural derivatives of the compound has contributed to the understanding of molecular interactions and crystallography. This research is significant for designing materials and drugs with specific molecular properties (Portilla et al., 2005).

Orientations Futures

Propriétés

IUPAC Name |

5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F3N3/c1-9-2-4-10(5-3-9)11-8-12(14(15,16)17)20-13(19-11)6-7-18-20/h2-7,11-12,19H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVIOHUHOVGIIIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CC(N3C(=CC=N3)N2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2-(2-oxoindolin-3-ylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2454659.png)

![2-(2-(Dimethylamino)ethyl)-1-(3-isopropoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2454660.png)

![tert-butyl N-{[(4-chloro-2,5-dimethoxyphenyl)carbamoyl]methyl}carbamate](/img/structure/B2454661.png)

![4-(Morpholine-4-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2454667.png)

![3,6-dichloro-N-[3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl]pyridine-2-carboxamide](/img/structure/B2454669.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2454671.png)

![2-(2,4-dichlorophenoxy)-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B2454676.png)

![5-(2-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2454678.png)

![2-(4-morpholin-4-yl-1-oxophthalazin-2(1H)-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/no-structure.png)